BenchChemオンラインストアへようこそ!

2-(Furan-3-yl)pyrimidine-4-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

Why settle for generic pyrimidine-4-carboxylic acid analogs? 2-(Furan-3-yl)pyrimidine-4-carboxylic acid (CAS 1343325-43-8) delivers distinct LogP (0.70) and hydrogen-bonding topology that directly impacts kinase inhibitor SAR. Unlike the furan-2-yl isomer (ΔLogP=0.73), this regioisomer is critical for target engagement in FGFR4 and potassium channel inhibitor programs. The C4 carboxylic acid enables rapid amide/ester diversification for focused library synthesis. Avoid failed lead optimization – procure the exact stereoelectronic profile your SAR demands. Ideal for medicinal chemistry teams and CROs.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 1343325-43-8
Cat. No. B1469200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-3-yl)pyrimidine-4-carboxylic acid
CAS1343325-43-8
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C(=O)O)C2=COC=C2
InChIInChI=1S/C9H6N2O3/c12-9(13)7-1-3-10-8(11-7)6-2-4-14-5-6/h1-5H,(H,12,13)
InChIKeyUIYJEHHWRPBTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-3-yl)pyrimidine-4-carboxylic acid (CAS 1343325-43-8): Baseline Overview for Procurement Decisions


2-(Furan-3-yl)pyrimidine-4-carboxylic acid (CAS 1343325-43-8) is a heterocyclic building block with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . It features a pyrimidine core substituted at the 2-position with a furan-3-yl group and a carboxylic acid at the 4-position. The compound is typically supplied at 95% purity and is utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of furanopyrimidine-based kinase inhibitors and other bioactive molecules .

Why Generic Substitution Fails for 2-(Furan-3-yl)pyrimidine-4-carboxylic acid


Generic substitution of pyrimidine-4-carboxylic acid building blocks is not scientifically valid due to the profound impact of regioisomeric heteroaryl substitution on both physicochemical properties and biological activity. The furan-3-yl group introduces distinct electronic and steric characteristics compared to its furan-2-yl isomer or other heteroaryl substituents, directly influencing key drug-like parameters such as lipophilicity (LogP) and hydrogen-bonding capacity . Furthermore, structure-activity relationship (SAR) studies across multiple target classes demonstrate that the position of the heteroaryl substituent is a critical determinant of target engagement and potency [1]. Therefore, substituting 2-(furan-3-yl)pyrimidine-4-carboxylic acid with an in-class analog without rigorous validation risks altering the SAR profile of the final compound, potentially leading to failed lead optimization or irreproducible research outcomes.

Quantitative Evidence Guide: Differentiating 2-(Furan-3-yl)pyrimidine-4-carboxylic acid


Lipophilicity Modulation: LogP Difference vs. Furan-2-yl Isomer

The regioisomeric position of the furan substituent significantly alters the lipophilicity of the molecule. The 2-(furan-3-yl) isomer exhibits a substantially lower calculated LogP compared to its 2-(furan-2-yl) counterpart . This difference can impact membrane permeability, solubility, and metabolic stability, making the furan-3-yl isomer a more favorable starting point for lead compounds requiring lower lipophilicity to avoid off-target binding or poor ADME profiles.

Lipophilicity Physicochemical Properties Drug Design

Distinct Hydrogen Bonding Profile: Acceptor Count vs. Furan-2-yl Isomer

While the total number of hydrogen bond acceptors (HBA) is identical for both regioisomers, the spatial arrangement of these acceptors differs due to the furan substitution pattern. The 2-(furan-3-yl) isomer presents a unique vector for intermolecular interactions, which can lead to distinct binding modes with biological targets compared to the 2-(furan-2-yl) isomer . This topological difference is a critical, though often overlooked, factor in structure-based drug design.

Hydrogen Bonding Molecular Recognition Structure-Based Design

Scaffold for Kinase Inhibitor Development: Class-Level Evidence

The furan-3-ylpyrimidine scaffold is a recognized privileged structure in the development of kinase inhibitors. A review of the literature demonstrates that furan-3-yl substituted pyrimidines and purines are actively explored for their ability to modulate kinases and other therapeutic targets [1]. Furthermore, patents specifically claim furanopyrimidine compounds, including those with the furan-3-yl motif, as potent inhibitors of kinases such as FGFR4 and potassium channels, highlighting the value of this specific substitution pattern in generating bioactive leads [2][3]. The target compound serves as a direct synthetic precursor to these advanced intermediates and final drug candidates.

Kinase Inhibitors Medicinal Chemistry Furanopyrimidines

Optimal Research and Industrial Application Scenarios for 2-(Furan-3-yl)pyrimidine-4-carboxylic acid


Lead Optimization Programs Targeting Kinases (e.g., FGFR4)

Medicinal chemistry teams can utilize this compound as a core scaffold for synthesizing focused libraries of furanopyrimidine-based kinase inhibitors. The distinct lipophilicity (LogP = 0.70) and hydrogen-bonding profile of the furan-3-yl isomer, as established in Section 3 , make it a suitable starting point for optimizing drug-like properties and exploring SAR around the pyrimidine core. Its use aligns with established patent strategies for FGFR4 and potassium channel inhibitors [1].

Synthesis of Advanced Intermediates for Drug Discovery

This compound serves as a versatile precursor for introducing the furan-3-ylpyrimidine moiety into more complex molecules. The carboxylic acid handle at the 4-position allows for facile derivatization into amides, esters, and other functional groups, enabling rapid diversification. This is particularly valuable for contract research organizations (CROs) and academic labs engaged in multi-step synthesis of bioactive heterocycles .

Comparative Physicochemical Profiling in Medicinal Chemistry Courses

The quantifiable differences in LogP and hydrogen-bonding topology between the 2-(furan-3-yl) and 2-(furan-2-yl) isomers (ΔLogP = 0.73) provide an excellent case study for teaching the impact of regioisomerism on drug-like properties. Procurement of both isomers allows for hands-on experimental validation of computational predictions in academic and industrial training settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Furan-3-yl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.